1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a bromine atom, a methoxymethyl group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C9H8BrF3O, and it has a molar mass of approximately 269.058 g/mol. The compound is noted for its unique structure, which combines halogenation and functionalization, making it valuable in various chemical applications. It appears as a colorless to pale yellow liquid with a density of around 1.508 g/cm³ and has a boiling point of approximately 224.6 °C .
These reactions make it an important intermediate in organic synthesis .
Several synthesis methods have been reported for 1-bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene:
1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene serves multiple purposes in chemical synthesis:
Several compounds share structural similarities with 1-bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-3-methoxy-4-(trifluoromethyl)benzene | C8H6BrF3O | Similar bromination pattern; different substitution position |
| 1-Bromo-2-methoxy-4-fluorobenzene | C7H6BrF | Contains fluorine instead of trifluoromethyl group; less steric hindrance |
| 2-Bromo-5-(trifluoromethyl)anisole | C9H8BrF3 | Similar trifluoromethyl group; different placement of bromine |
The uniqueness of 1-bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene lies in its combination of both trifluoromethyl and methoxymethyl groups on the benzene ring, which may confer distinctive electronic properties and reactivity compared to other similar compounds. This structural arrangement enhances its utility as an intermediate in organic synthesis while potentially influencing its biological activity .